1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid -

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid

Catalog Number: EVT-4137719
CAS Number:
Molecular Formula: C15H19BrClNO5
Molecular Weight: 408.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 9-(N-methyl-N-phenyl)-4-oxotetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Compound Description: This compound is an intermediate formed during the acid-catalyzed intramolecular nucleophilic addition of the phenyl ring to the C(9a) = N(1) double bond. This reaction ultimately yields a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. []

Relevance: While not directly sharing the same core structure as 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, this compound highlights the use of substituted piperidine rings in heterocyclic synthesis. Both compounds demonstrate the versatility of piperidine as a building block in forming complex ring systems. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a potent and orally bioavailable purine-based Hsp90 inhibitor. It exhibits good in vitro profiles and characteristic molecular biomarker signatures of Hsp90 inhibition both in vitro and in vivo. Significant antitumor effects have been observed in multiple human cancer xenograft models. []

Relevance: MPC-3100, like 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, contains a piperidine ring substituted at the nitrogen atom with an ethyl linker. This shared structural motif highlights the importance of this specific substitution pattern in medicinal chemistry, potentially for achieving desired pharmacokinetic properties and target engagement. []

Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate

Compound Description: This compound is a substituted pyridinecarboxylate belonging to the orthorhombic crystal system. Its structure was determined through X-ray diffraction analysis. []

Relevance: Although belonging to a different heterocyclic class (pyridine) than 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, this compound illustrates the use of halogen (bromine) and aryl substituents in similar positions to modify the core structure. Exploring the effects of these substituents on biological activity is a common strategy in medicinal chemistry. []

Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate

Compound Description: Another substituted pyridinecarboxylate, this compound features a morpholine ring substituent. X-ray diffraction analysis revealed that the morpholine ring adopts a distorted chair configuration. []

Relevance: While 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate contains a piperidine ring, this compound features a morpholine ring, a six-membered heterocycle closely related to piperidine. Both compounds are examples of substituted aromatic heterocycles, demonstrating the potential for structural variations to influence biological activity. []

Ethyl 4-(4-fluorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylate

Compound Description: Similar to the previous compound, this pyridinecarboxylate derivative has a piperidine ring substituent. The piperidine ring in this compound also exhibits a distorted chair configuration, as determined by X-ray diffraction analysis. []

Relevance: This compound is directly relevant to 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate as both contain an N-substituted piperidine ring. The variation in substituents on the piperidine ring (ethyl linker with a halogenated phenoxy group in the target compound versus direct attachment to the pyridine ring) provides insights into the structure-activity relationship of such compounds. []

1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine

Compound Description: This compound was identified as a related substance in the drug substance (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2, 1-b]oxazole. Its structure was confirmed through NMR, FT-IR, and HRMS techniques. []

Relevance: Similar to 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, this compound features a piperidine ring with a para-substituted phenoxy group at the nitrogen atom. Although the specific substituents on the phenoxy group differ, the shared structural element suggests a potential link in their synthetic pathways or biological activities. []

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol

Compound Description: This is another related substance found in the (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2, 1-b]oxazole drug substance. Its structure was elucidated using NMR, FT-IR, and HRMS. []

Relevance: This compound highlights the common use of N-aryloxy substituted piperidine rings in pharmaceutical research. Both this compound and 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate demonstrate this structural feature, pointing to a possible shared pharmacological target or mechanism of action. []

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenyl methanesulfonate

Compound Description: Identified as a related substance in the (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2, 1-b]oxazole drug substance, this compound was characterized using NMR, FT-IR, and HRMS techniques. []

Relevance: This compound features a methanesulfonate ester attached to the para position of the phenoxy group on the N-substituted piperidine ring. Comparing its properties with 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, which lacks the sulfonate group, could be valuable in understanding the impact of this modification on pharmacological activity. []

(2-methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: This compound, developed as a methanesulfonate salt (compound 246 in the study), is a potent and selective Na+/H+ exchanger (NHE) inhibitor, exhibiting a 27-fold higher potency towards the NHE-1 isoform compared to NHE-2. It displays cardioprotective properties both in pre-ischemic and post-ischemic settings, making it a promising candidate for the treatment of acute myocardial infarction. []

Relevance: This compound exemplifies a drug molecule where the position and volume of substituents significantly impact the inhibitory activity against NHE. Similar to the optimization of 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, understanding the structure-activity relationship is crucial in the development of potent and selective NHE inhibitors. []

Anhydro 4-hydroxy-2-methyl-5,6,7,8-tetrahydro-pyrido[1,2-b]pyridazinium hydroxide

Compound Description: This zwitterionic compound, synthesized from ethyl 2-piperidinecarboxylate, serves as a key intermediate in the synthesis of various substituted pyridazinium hydroxides. It exhibits reactivity at the C3-position towards both electrophilic and nucleophilic attacks, enabling the introduction of diverse functional groups. []

Relevance: Although structurally distinct from 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, this compound highlights the utilization of piperidine derivatives in the construction of heterocyclic systems. Both compounds demonstrate the synthetic value of piperidine-based starting materials for accessing a range of biologically relevant molecules. []

2-Piperidinotropone

Compound Description: This compound is the product of the reaction between 2-fluorotropone and piperidine in benzene. This reaction, which proceeds via a normal substitution of fluorine by the nitrogen atom of piperidine, is significantly faster than the analogous reactions with other 2-halotropones or 2-methoxy tropone. []

Relevance: 2-Piperidinotropone underscores the reactivity of piperidine as a nucleophile, similar to its role in the potential synthesis of 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate. Both compounds showcase piperidine's ability to displace leaving groups and form new carbon-nitrogen bonds, a valuable feature in organic synthesis. []

N-[2-(2-methylpiperidinylethyl)]-N′-[2-(5-bromopyridyl)] thiourea

Compound Description: This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 reverse transcriptase. It demonstrated nanomolar IC50 values in inhibiting HIV-1 replication. []

Relevance: This compound emphasizes the importance of structural features, such as the presence of a halogenated pyridyl group and the substitution pattern on the piperidine ring, in influencing anti-HIV activity. This concept is also relevant to 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, where variations in substituents are likely to affect its biological activity. []

β-fluoro[2-phenethyl]-N′[2-(5-chloropyridyl)]thiourea

Compound Description: This compound is a highly potent NNRTI of HIV-1 reverse transcriptase, exhibiting subnanomolar IC50 values and a high selectivity index. It also displayed substantial activity against NNRTI-resistant HIV strains. []

Relevance: This compound, like 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, demonstrates the significance of incorporating halogens (chlorine and fluorine in this case) for enhancing biological activity. The specific position and combination of halogens play a crucial role in determining the potency and selectivity of these compounds. []

β-fluoro[2-phenethyl]-N′[2-(5-bromopyridyl)]thiourea

Compound Description: This compound is another highly potent NNRTI of HIV-1 reverse transcriptase with subnanomolar IC50 values and high selectivity index. It also demonstrated significant activity against NNRTI-resistant HIV strains. []

Relevance: The presence of a halogenated pyridyl group (bromine in this case) is a shared feature with 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, suggesting a possible link in their interaction with biological targets. This compound further emphasizes the role of halogen substituents in modulating the activity of these types of compounds. []

4-(2-(benzhydryloxy)ethyl)-1-(4-bromobenzyl)piperidine oxalate (EG-1-149)

Compound Description: EG-1-149 is a serotonin transporter (SERT) inhibitor that exhibits noncompetitive inhibition of substrate-induced serotonin release. Its functional dissociation constant (Ke) values vary across different SERT substrates, indicating unique interactions with the transporter depending on the substrate. []

Relevance: Although EG-1-149 possesses a different core structure compared to 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, it highlights the impact of N-substitution on the piperidine ring. Both compounds feature a substituted benzyl group linked to the piperidine nitrogen, suggesting a potential influence on their binding affinities and pharmacological profiles. []

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone

Compound Description: This compound is a pesticide/derivative detected in ground water samples, indicating the potential contamination of water resources due to agricultural practices. []

Relevance: While structurally distinct from 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, this compound draws attention to the use of chlorinated phenoxy groups in various chemical applications. Understanding the environmental impact of such compounds, particularly those with halogenated aromatic rings, is crucial in assessing the potential risks associated with 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate and its related derivatives. []

7-benzyloxy-4-chloro-6-methoxy-quinazoline

Compound Description: This compound is a key intermediate in the synthesis of vandetanib, an antitumor drug. It is derived from vanillin through a series of reactions including phenolic hydroxyl protection, oxidation, nitration, reduction, cyclization, and chlorination. []

Relevance: While not directly related to 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, this compound highlights the use of benzyl protecting groups in multistep synthesis. It showcases strategic chemical modifications necessary to introduce desired functional groups, which is a relevant concept in the potential synthesis of the target compound. []

4-(2-fluoro-4-bromo-amino)-6-methoxy-7-hydroxy-quinazoline

Compound Description: Another key intermediate in the synthesis of vandetanib, this compound is obtained by reacting 7-benzyloxy-4-chloro-6-methoxy-quinazoline with 2-fluoro-4-bromoaniline, followed by debenzylation. []

Relevance: Although structurally dissimilar to 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, this compound showcases the incorporation of a halogenated aniline moiety into a heterocyclic scaffold. The presence of fluorine and bromine substituents, albeit in a different chemical context, highlights the common use of these halogens in medicinal chemistry to modulate biological activity. []

(1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Compound Description: This compound serves as the other key building block in the synthesis of vandetanib. It is derived from ethyl piperidine-4-carboxylate through a series of reactions including Leuckart N-methylation, ester reduction, and reaction with p-toluenesulfonyl chloride. []

Relevance: This compound, containing a piperidine ring substituted at the 4-position, shares a structural similarity with 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, which features a piperidine ring substituted at the 1-position. Both compounds highlight the utilization of piperidine derivatives as important intermediates in pharmaceutical synthesis. []

4-(6-(4-(trifluoromethoxy)phenylamino)-5-methyl-pyrimidin-4-yl)-N-(2-morpholinoethyl) benzamide

Compound Description: This compound is an inhibitor of the BCR-ABL myristate enzyme. These inhibitors are involved in the treatment of leukemia, particularly chronic myeloid leukemia (CML). []

Relevance: Although this compound has a distinct core structure from 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine oxalate, both demonstrate the use of halogens (bromine in the target compound and fluorine in this inhibitor) and substituted aromatic rings for potential biological activity. []

Properties

Product Name

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid

Molecular Formula

C15H19BrClNO5

Molecular Weight

408.67 g/mol

InChI

InChI=1S/C13H17BrClNO.C2H2O4/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6)

InChI Key

NNJPGJVEUUCNJP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.